![molecular formula C5H6Cl2N2O B1527788 6-Amino-5-chloro-pyridin-3-OL hydrochloride CAS No. 1263378-32-0](/img/structure/B1527788.png)
6-Amino-5-chloro-pyridin-3-OL hydrochloride
Overview
Description
6-Amino-5-chloro-pyridin-3-OL hydrochloride (6-ACPO-HCl) is a compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and has a molecular weight of 237.59 g/mol. 6-ACPO-HCl is a versatile compound that can be used in organic synthesis, as a reagent in biochemical assays, and as a building block for the development of new drugs.
Scientific Research Applications
Anticancer Agents
- Synthesized compounds from derivatives of 6-Amino-5-chloro-pyridin-3-OL hydrochloride have been evaluated for their potential as anticancer agents. One study investigated the effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and their impact on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Oligonucleotide Synthesis
- In nucleic acid research, pyridine hydrochloride, including derivatives of 6-Amino-5-chloro-pyridin-3-OL hydrochloride, has been used for activating nucleoside phosphoramidites, aiding in the synthesis of mixed-base oligonucleotides (Gryaznov & Letsinger, 1992).
Photochemical Studies
- Ultraviolet irradiation studies of 2-aminopyridine and its chloro derivatives, including 6-Amino-5-chloro-pyridin-3-OL hydrochloride, have shown the formation of dimers, which have been analyzed for their unusual chemical and physical properties (Taylor & Kan, 1963).
Complexation with Metal Ions
- Research on the complexation of zinc(II), magnesium(II), and calcium(II) with pyridine derivatives, including 6-Amino-5-chloro-pyridin-3-OL hydrochloride, has been conducted. These studies involve NMR spectroscopy, pH-potentiometry, and ESI-MS methods, revealing insights into the solution properties and complexation behaviors of these compounds (Matczak-Jon et al., 2010).
Antimicrobial Agents
- Certain pyridine derivatives, synthesized using 6-Amino-5-chloro-pyridin-3-OL hydrochloride as a starting material, have shown promising antimicrobial activities. These compounds were evaluated against bacterial and fungal strains, showing activities comparable to standard drugs (Hossan et al., 2012).
Chemical Synthesis and Reactions
- Studies have been conducted on the chlorination of pyridine derivatives, including 6-Amino-5-chloro-pyridin-3-OL hydrochloride, to understand the formation of chloro-substituted pyridine compounds (Moshchitskii et al., 1968).
Corrosion Inhibition
- Research has explored the use of pyridine derivatives as corrosion inhibitors. Studies on mild steel in hydrochloric acid have shown that certain derivatives, possibly including 6-Amino-5-chloro-pyridin-3-OL hydrochloride, exhibit significant inhibition efficiencies (Ansari et al., 2015).
Synthesis of Multisubstituted Pyridines
- Novel synthetic methods involving the use of natural amino acids and pyridine derivatives, including 6-Amino-5-chloro-pyridin-3-OL hydrochloride, have been developed to construct multisubstituted pyridines (Xiang et al., 2016).
properties
IUPAC Name |
6-amino-5-chloropyridin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-4-1-3(9)2-8-5(4)7;/h1-2,9H,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJOEYYAEXXOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-chloro-pyridin-3-OL hydrochloride | |
CAS RN |
1263378-32-0 | |
Record name | 3-Pyridinol, 6-amino-5-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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